molecular formula C12H9ClN4S B1354275 (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine CAS No. 871266-80-7

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine

Cat. No. B1354275
M. Wt: 276.75 g/mol
InChI Key: XJXOZVKBZZJUHT-UHFFFAOYSA-N
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Description

“(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine” is a chemical compound with the molecular formula C12H9ClN4S . It has an average mass of 276.745 Da and a monoisotopic mass of 276.023651 Da .


Molecular Structure Analysis

The molecular structure of “(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine” consists of a thiazolo[5,4-d]pyrimidin-2-yl group attached to a p-tolyl-amine group . The InChI representation of the molecule is InChI=1S/C12H9ClN4S/c1-7-2-4-8 (5-3-7)16-12-17-9-10 (13)14-6-15-11 (9)18-12/h2-6H,1H3, (H,16,17) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.75 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 78.9 Ų . The compound has a complexity of 285 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

A single-step synthesis process has been developed to prepare 2-amino-7-chlorothiazolo[5,4-d]pyrimidines by reacting commercially available 4,6-dichloro-5-aminopyrimidine with isothiocyanates. This reaction accommodates a variety of functionalized isothiocyanates and proceeds in good to excellent yields. The synthesized intermediates are further reacted with alkyl or arylamine nucleophiles to afford differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines, showcasing the compound's utility in creating novel organic molecules (Liu, Patch, Schubert, & Player, 2005).

Antimicrobial and Antifungal Activities

Novel fused heterocyclic moieties, including pyrazolo[3,4-d]thiazole derivatives containing new fused ring pyrimidines or imidazoles, have been synthesized using eco-friendly techniques like microwave irradiation. These compounds, derived from a key synthon involving a related chemical structure, were evaluated for their in vitro antimicrobial potentialities and antioxidant activities. Some of these compounds showed promising antimicrobial and antifungal activities, suggesting the potential of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine derivatives in developing new antimicrobial agents (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).

Antiproliferative Evaluation

Derivatives of 7-Chlorothiazolo[5,4-d]pyrimidin-2-yl compounds have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. For instance, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized and showed activity against human breast cancer (MCF-7) cells, indicating the potential of these compounds in cancer research (Atapour-Mashhad et al., 2017).

Fluorescence Characteristics

The fluorescence characteristics of derivatives related to the thiazolo[5,4-d]pyrimidine system have been studied, revealing potential applications in materials science and sensor development. For example, derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine exhibited strong fluorescence intensity, indicating the utility of these compounds in developing new fluorescent materials (Ebrahimpour et al., 2017).

properties

IUPAC Name

7-chloro-N-(4-methylphenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c1-7-2-4-8(5-3-7)16-12-17-9-10(13)14-6-15-11(9)18-12/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXOZVKBZZJUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(S2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469397
Record name 7-Chloro-N-(4-methylphenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine

CAS RN

871266-80-7
Record name 7-Chloro-N-(4-methylphenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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